molecular formula C16H23ClN2O4 B3350081 N,N-Diboc-2-chloro-4-aminoaniline CAS No. 252019-51-5

N,N-Diboc-2-chloro-4-aminoaniline

Cat. No.: B3350081
CAS No.: 252019-51-5
M. Wt: 342.82 g/mol
InChI Key: HLRQMXNTGISGDT-UHFFFAOYSA-N
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Description

N,N-Diboc-2-chloro-4-aminoaniline: is a chemical compound with the molecular formula C16H23ClN2O4 and a molecular weight of 342.82 g/mol . It is characterized by the presence of a chloro group and an amino group on an aniline ring, with two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atoms. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N,N-Diboc-2-chloro-4-aminoaniline typically involves the protection of the amino group on 2-chloro-4-aminoaniline using tert-butoxycarbonyl (Boc) groups. The reaction conditions often include the use of a base such as triethylamine and a Boc-protecting reagent like di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods:

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

N,N-Diboc-2-chloro-4-aminoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Diboc-2-chloro-4-aminoaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diboc-2-chloro-4-aminoaniline depends on its specific application. In general, the compound can interact with various molecular targets through its amino and chloro groups. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, blocking its activity. The Boc protecting groups can be removed under acidic conditions, revealing the reactive amino group that can participate in further chemical reactions .

Comparison with Similar Compounds

Uniqueness:

N,N-Diboc-2-chloro-4-aminoaniline is unique due to the presence of both Boc protecting groups and the chloro group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in various chemical syntheses .

Properties

IUPAC Name

tert-butyl N-(4-amino-2-chlorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-8-7-10(18)9-11(12)17/h7-9H,18H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRQMXNTGISGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)N)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624394
Record name Di-tert-butyl (4-amino-2-chlorophenyl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252019-51-5
Record name Di-tert-butyl (4-amino-2-chlorophenyl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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